{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol exhibits a fused bicyclic heterocyclic system comprising a triazole ring condensed with a pyrimidine ring at the 3- and 4-positions. The International Union of Pure and Applied Chemistry nomenclature designates this compound as {7-chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol, reflecting the specific positioning of substituents and the nature of the fused ring system. The molecular formula C6H5ClN4O indicates the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, arranged in a precise three-dimensional configuration that defines its chemical and physical properties.
The structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as OCC1=NN=C2C=C(Cl)N=CN21, which explicitly describes the bonding relationships between all atoms within the molecule. This notation system demonstrates the methanol group attached to the carbon at position 3 of the triazole ring, while the chlorine substituent occupies position 7 of the pyrimidine ring system. The fused ring architecture creates a planar or near-planar molecular geometry, which significantly influences the compound's electronic properties and potential intermolecular interactions.
The triazolopyrimidine core structure belongs to a group of aromatic heterocyclic compounds characterized by the fusion of a pyrimidine ring to a five-membered aromatic heterocycle at specific positions. This particular isomeric arrangement, designated as triazolo[4,3-c]pyrimidine, represents one of eight possible isomers of triazolopyrimidine compounds, each exhibiting distinct structural and electronic characteristics. The positioning of the chlorine atom at the 7-position and the methanol group at the 3-position creates a unique substitution pattern that distinguishes this compound from other triazolopyrimidine derivatives.
Crystallographic Analysis of Triazolopyrimidine Derivatives
Crystallographic investigations of triazolopyrimidine derivatives have provided comprehensive insights into the structural characteristics and conformational preferences of these heterocyclic compounds. X-ray crystallographic analysis of related triazolopyrimidine structures reveals that the fused bicyclic system typically adopts a planar or nearly planar conformation, with root mean square deviations from planarity generally less than 0.05 Angstroms. This planarity is maintained through the aromatic character of both the triazole and pyrimidine rings, creating an extended conjugated system that stabilizes the molecular geometry.
The crystal structure analysis of 5-Methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine demonstrates the fundamental structural characteristics common to triazolopyrimidine derivatives. The triazolopyrimidine unit exhibits essential planarity with a root mean square deviation of 0.048 Angstroms, indicating minimal distortion from ideal planar geometry. The dihedral angles between aromatic substituents and the heterocyclic core vary significantly depending on the steric and electronic interactions, with values ranging from 15.09 degrees for phenyl substituents to 71.80 degrees for more sterically demanding groups.
Crystallographic data reveals that intermolecular interactions play crucial roles in stabilizing the crystal packing of triazolopyrimidine compounds. Hydrogen bonding interactions, particularly C-H···N hydrogen bonds with distances ranging from 2.53 to 2.61 Angstroms, contribute significantly to the three-dimensional arrangement of molecules within the crystal lattice. Additionally, π-π stacking interactions between triazolopyrimidine rings with centroid-centroid distances of approximately 3.70 Angstroms further stabilize the crystal structure and influence the solid-state properties of these compounds.
The crystal structures of triazolopyrimidine derivatives also demonstrate the influence of substituent positioning on molecular conformation and packing arrangements. Silver complexes with triazolopyrimidine ligands containing exocyclic oxygen atoms reveal unusual tautomeric forms that significantly affect geometric and spectroscopic properties. These structural variations highlight the conformational flexibility of triazolopyrimidine systems and their ability to adopt different binding modes depending on the chemical environment and coordination requirements.
Comparative Analysis with Related Triazolo[4,3-c]pyrimidine Scaffolds
Comparative structural analysis of {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol with related triazolo[4,3-c]pyrimidine scaffolds reveals important structure-activity relationships and electronic effects within this chemical class. The parent triazolo[4,3-c]pyrimidine structure, with molecular formula C5H4N4 and molecular weight 120.11 grams per mole, serves as the fundamental scaffold for all derivatives in this series. The addition of substituents such as chlorine atoms and methanol groups significantly modifies the electronic distribution and physical properties of the base structure.
The 7-chloro substitution pattern observed in {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol represents a common modification strategy within triazolopyrimidine chemistry. Comparative analysis with other chlorinated derivatives, such as 7-Chloro-3-propyl-triazolo[4,3-c]pyrimidine with molecular weight 196.64 grams per mole, demonstrates the systematic variation in molecular weight and potentially in biological activity. The electron-withdrawing nature of the chlorine substituent at position 7 significantly affects the electronic properties of the pyrimidine ring, influencing both reactivity patterns and intermolecular interactions.
The methanol functional group at position 3 distinguishes {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol from other related scaffolds such as 7-Chloro-3-(oxan-4-yl)-triazolo[4,3-c]pyrimidine, which bears a more complex oxane substituent. This structural comparison highlights how different functional groups at the 3-position can dramatically alter the molecular properties while maintaining the core triazolopyrimidine framework. The presence of the hydroxyl group in the methanol substituent introduces hydrogen bonding capabilities that are absent in purely hydrocarbon substituents.
Molecular docking studies conducted on various triazolopyrimidine isomers provide quantitative measures for comparing the binding affinities and structural preferences of different scaffold variations. These computational analyses reveal that triazolo[4,3-c]pyrimidine derivatives exhibit distinct binding scores ranging from -4.874 to -6.968 kilocalories per mole when evaluated against protein targets, indicating significant structural sensitivity to substitution patterns. The specific positioning of substituents on the triazolopyrimidine core directly influences these binding interactions and determines the overall molecular recognition properties.
The synthesis pathways for related triazolo[4,3-c]pyrimidine scaffolds demonstrate the versatility of this heterocyclic system for chemical modification and functionalization. Comparative synthetic approaches reveal that the formation of the fused ring system typically proceeds through cyclization reactions involving appropriately substituted precursors, with yields ranging from 67% to 93% depending on the specific reaction conditions and substituent patterns. These synthetic considerations directly impact the accessibility and practical utility of different triazolopyrimidine derivatives for research and potential applications.
Properties
IUPAC Name |
(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVBXAYMZAVUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Data
Preparation Methods
General Synthetic Strategy
The synthesis of {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol typically involves the functionalization of a preformed 7-chloro-triazolo[4,3-c]pyrimidine core, followed by the introduction of a hydroxymethyl group at the 3-position. The synthetic approaches can be summarized as follows:
Nucleophilic Substitution on 7-Chloro-triazolo[4,3-c]pyrimidine
Research Findings and Yields
While specific yield data for {7-Chloro-triazolo[4,3-c]pyrimidin-3-yl}methanol are limited in public databases, analogous procedures for similar triazolopyrimidine derivatives typically report yields in the range of 60–85% for the hydroxymethylation step. The reaction is generally high yielding and scalable.
| Method | Typical Yield (%) | Notes |
|---|---|---|
| Hydroxymethylation with paraformaldehyde | 60–85 | Clean reaction, straightforward workup |
| Aminide ring-opening with methanol | 55–80 | May require optimization |
Notes and Considerations
- Purity: The final product should be characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
- Safety: The use of formaldehyde and strong bases requires appropriate safety precautions.
- Scalability: The described methods are amenable to scale-up for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the triazolopyrimidine core or the chloro substituent.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine compounds.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may induce apoptosis in cancer cells through various mechanisms. For instance, it has been observed to affect cell cycle regulation and promote cell death in specific cancer lines .
Enzyme Inhibition
This compound has been studied as an inhibitor of certain enzymes involved in disease processes. For example, it may inhibit enzymes related to nucleotide synthesis, which is crucial for cancer cell proliferation .
Neurological Applications
Emerging research suggests potential applications in treating neurological disorders. The compound's structural similarity to known neuroactive substances indicates it could interact with neurotransmitter systems or exhibit neuroprotective effects .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial pathogens. Results demonstrated that the compound inhibited bacterial growth at low concentrations (MIC values ranging from 5 to 20 µg/mL), suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
A research team investigated the effect of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours. Further analysis indicated that this effect was due to the activation of caspase pathways leading to apoptosis .
Summary and Future Directions
The applications of this compound span antimicrobial and anticancer research to potential neurological applications. Its ability to inhibit specific enzymes and induce apoptosis highlights its versatility as a pharmacological agent.
Future research should focus on:
- Detailed mechanistic studies to understand how this compound interacts with biological targets.
- In vivo studies to evaluate its efficacy and safety profile.
- Exploration of its potential as a scaffold for designing novel therapeutics targeting various diseases.
Mechanism of Action
The mechanism of action of {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The triazolo[4,3-c]pyrimidine scaffold allows for diverse substitutions, significantly altering physicochemical and spectral properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Spectral Comparison of Triazolo[4,3-c]pyrimidine Derivatives
Key Observations :
Electronic Effects : The 7-chloro group induces electron withdrawal, deshielding adjacent protons (e.g., C3-H in 7-chloro derivatives appears downfield at δ ~8.5–9.0 vs. δ ~8.7 in 7-p-tolyl analogs) .
Substituent Influence : Bulky aryl groups at C3 (e.g., 2,4-difluorophenyl) increase molecular weight and density (predicted: 1.62 g/cm³) , while hydroxymethyl groups enhance polarity and hydrogen-bonding capacity .
Thermal Stability : Thione derivatives (e.g., HL) exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding , whereas methyl or hydroxymethyl substituents reduce thermal stability.
Analog-Specific Routes :
- 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Synthesized by condensing 3-amino-1,2,4-triazole with ethyl acetate, followed by chlorination .
- Aryl-Substituted Derivatives: Suzuki couplings or nucleophilic aromatic substitutions (e.g., using aryl boronic acids or thiophenols) modify C7 or C3 positions .
Biological Activity
{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C5H3ClN4
- Molecular Weight : 154.56 g/mol
- IUPAC Name : 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine
- CAS Number : 923191-97-3
- Topological Polar Surface Area : 43.1 Ų
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Research indicates that compounds with triazole structures exhibit broad-spectrum activity against various pathogens. For instance:
- Antibacterial Activity : The compound has shown promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been extensively investigated. A study reported that derivatives similar to this compound inhibited cyclooxygenase (COX) enzymes:
- Inhibition of COX Enzymes : The compound demonstrated IC50 values against COX-1 and COX-2 enzymes comparable to established anti-inflammatory drugs like diclofenac .
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
Analgesic Properties
The analgesic effects of triazole derivatives were evaluated through various animal models. In carrageenan-induced paw edema tests, compounds exhibited pain relief comparable to indomethacin .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Study 1: Anti-inflammatory Activity in Rats
In a controlled study involving carrageenan-induced paw edema in rats:
- Findings : The compound showed significant reduction in edema formation compared to the control group.
- ED50 Value : The effective dose for achieving a 50% reduction in inflammation was calculated at approximately 9.17 μM.
Study 2: Antibacterial Efficacy
A series of in vitro assays were conducted to evaluate the antibacterial efficacy against various strains:
- Results : The compound exhibited MIC values ranging from 5 to 20 μg/mL against Gram-positive and Gram-negative bacteria.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol?
- Methodology :
-
Route 1 : React pyrimidinyl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) in ethanol under reflux to form triazolopyrimidinium intermediates, followed by methanolysis to introduce the hydroxymethyl group .
-
Route 2 : Use arylhydrazinyl precursors with FeCl₃ in ethanol (24 h stirring) to cyclize into triazolopyrimidine cores, achieving yields up to 88% .
-
Key Conditions : Solvent choice (DMF for crystallization), reaction time (24 h for cyclization), and stoichiometric control of FeCl₃ (2 M) are critical for yield optimization .
Synthetic Route Reagents/Conditions Yield (%) Reference DCC-mediated DCC, ethanol, reflux 65–85 FeCl₃ cyclization FeCl₃ (2 M), ethanol 85–93
Q. How is the compound structurally characterized?
- Analytical Techniques :
- ¹H/¹³C-NMR : Signals for methyl/methylene protons (δ 2.39–3.04 ppm), downfield NH protons (exchangeable with D₂O), and aromatic protons (δ 6.89–8.45 ppm) confirm substituent positions .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 457 [M⁺]) and fragmentation patterns validate molecular weight and functional groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 72.55% observed vs. 72.31% calculated) .
Advanced Research Questions
Q. How does the Dimroth rearrangement influence structural isomerization of this compound?
- Mechanistic Insight :
- The [1,2,4]triazolo[4,3-c]pyrimidine core undergoes spontaneous Dimroth rearrangement to the [1,5-c] isomer under ambient conditions. Catalytic HCl accelerates this process, shifting methyl signals from δ 2.39 ppm (original) to δ 3.04 ppm (rearranged) .
- Kinetics : Isomerization completes in 10 days at room temperature in ethanol, as monitored by ¹H-NMR .
- Experimental Design :
- Dissolve pure triazolo[4,3-c]pyrimidine in ethanol, stir at RT, and track isomerization via time-resolved NMR. Use 5 M HCl for accelerated studies .
Q. What stability challenges arise under hydrolytic or nucleophilic conditions?
- Hydrolysis :
- The compound is stable in neutral water but rapidly hydrolyzes in 5 M HCl, yielding substituted 1,2,4-triazole derivatives. Methanol/ethanol induce nucleophilic ring-opening, forming ether derivatives (e.g., 8c and 8d from 5d) .
- Mitigation Strategies :
- Store in anhydrous solvents (DMF, DMSO) and avoid prolonged exposure to acidic or nucleophilic environments .
Q. How can contradictions in product formation during synthesis be resolved?
- Case Study :
- Refluxing compound 7 in glacial acetic acid yields 9 , while solvent-free fusion with phenyl acetic acid produces 10 . These outcomes highlight the role of solvent polarity and temperature in directing reaction pathways .
- Resolution Framework :
- Control Experiments : Compare solvent-free vs. reflux conditions.
- Analytical Cross-Check : Use ¹³C-NMR to distinguish between benzamide (9 ) and phenyl acetic acid derivatives (10 ) .
Data Contradiction Analysis
Q. Why do NMR spectra sometimes show unexpected signals during characterization?
- Root Causes :
- Dimroth Rearrangement Byproducts : Spontaneous isomerization during prolonged storage or analysis can introduce duplicate peaks (e.g., δ 2.39 and 3.04 ppm) .
- Hydrate Formation : Exposure to moisture may generate hydrate intermediates, altering chemical shifts .
- Solutions :
- Conduct NMR immediately after synthesis.
- Use deuterated DMSO or DMF to suppress hydrate formation .
Methodological Recommendations
- Synthesis Optimization : Prioritize FeCl₃-mediated cyclization for high yields (up to 93%) and scalability .
- Stability Testing : Pre-screen solvents (e.g., ethanol vs. DMF) via TLC/NMR to detect isomerization or degradation .
- Mechanistic Probes : Employ isotopic labeling (e.g., D₂O exchange) to track NH proton dynamics in rearrangement pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
